molecular formula C20H30O4 B035232 bicyclo-PGE2 CAS No. 109826-53-1

bicyclo-PGE2

Cat. No.: B035232
CAS No.: 109826-53-1
M. Wt: 334.4 g/mol
InChI Key: CGCZPIJMGKLVTQ-PAJBVNRRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo-PGE2 is a synthetically designed, potent and metabolically stable analog of Prostaglandin E2 (PGE2). Its unique bicyclic structure confers enhanced resistance to enzymatic degradation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), leading to a significantly prolonged half-life and sustained signaling activity compared to endogenous PGE2. This compound is a potent agonist of the EP2 and EP4 prostaglandin receptors, activating the Gαs-coupled pathway to stimulate intracellular adenylate cyclase, resulting in elevated cyclic AMP (cAMP) levels.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-7-[(1R,3aS,7aS)-4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-2-3-8-16-17-13-19(22)15(14(17)11-12-18(16)21)9-6-4-5-7-10-20(23)24/h4,6,14-17H,2-3,5,7-13H2,1H3,(H,23,24)/b6-4-/t14-,15-,16?,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCZPIJMGKLVTQ-PAJBVNRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C2CC(=O)C(C2CCC1=O)CC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1[C@H]2CC(=O)[C@@H]([C@H]2CCC1=O)C/C=C\CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801348013
Record name Bicyclo-Prostaglandin E2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801348013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74158-09-1
Record name Bicyclo-Prostaglandin E2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801348013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Biosynthetic Pathway from PGE₂

Bicyclo-PGE₂ is formed endogenously through a two-step enzymatic cascade. Initially, PGE₂ undergoes oxidation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), yielding 15-keto-PGE₂. Subsequent reduction by prostaglandin 13,14-reductase generates 13,14-dihydro-15-keto-PGE₂, which spontaneously cyclizes under physiological conditions to form bicyclo-PGE₂. This pathway is conserved across mammalian systems and can be replicated in vitro using purified enzymes.

Key Enzymatic Reaction Parameters:

  • Substrate : PGE₂ (1–10 μM) dissolved in phosphate-buffered saline (pH 7.4).

  • Enzymes : Recombinant 15-PGDH (0.1–1.0 U/mL) and prostaglandin 13,14-reductase (0.5–2.0 U/mL).

  • Cofactors : NAD⁺ (1 mM) for 15-PGDH; NADPH (0.5 mM) for 13,14-reductase.

  • Incubation : 37°C for 30–60 minutes, followed by acidification (pH 3–4) to stabilize intermediates.

The final cyclization step occurs spontaneously at neutral pH, with yields exceeding 70% under optimized conditions.

Chemical Synthesis Approaches

Singlet Oxygen-Mediated Oxidation

Chemical synthesis of bicyclo-PGE₂ leverages singlet oxygen (¹O₂) to induce cyclization. This method, adapted from analogous prostaglandin derivatization strategies, involves photooxidation of PGE₂ in the presence of a sensitizer:

Procedure:

  • Reagents : PGE₂ (5 mg), methylene blue (0.1% w/v), methanol (10 mL).

  • Irradiation : Visible light (λ = 660 nm) for 60 minutes under oxygen atmosphere.

  • Workup : Reduction with triphenylphosphine (PPh₃, 10 mM) to quench reactive intermediates.

  • Purification : Reverse-phase high-performance liquid chromatography (RP-HPLC) using a C₁₈ column (gradient: 20–70% acetonitrile in 0.01% acetic acid).

This method yields bicyclo-PGE₂ as a major product (≈50% yield), alongside minor hydroxylated byproducts.

Acid-Catalyzed Cyclization

Direct cyclization of 13,14-dihydro-15-keto-PGE₂ can be accelerated under acidic conditions:

Protocol:

  • Substrate : 13,14-dihydro-15-keto-PGE₂ (1 mM) in 0.1 M HCl.

  • Reaction : 25°C for 24 hours.

  • Neutralization : Adjust to pH 7.0 with NaOH.

  • Extraction : Ethyl acetate partitioning, followed by solvent evaporation.

This approach achieves ≈90% conversion efficiency, with bicyclo-PGE₂ confirmed via LC-MS (retention time: 8.2 min; m/z 353.2 [M-H]⁻).

Analytical Characterization

Chromatographic Profiling

RP-HPLC remains the gold standard for bicyclo-PGE₂ purification and quantification:

ColumnMobile PhaseFlow RateDetectionRetention Time
C₁₈ (4.6 × 250 mm)H₂O/acetonitrile/HOAc (80:20:0.01) → (30:70:0.01)0.4 mL/minUV 205 nm8.2 min

Mass Spectrometric Identification

High-resolution LC-MS/MS validates structural integrity:

  • Ionization : Negative electrospray (ESI⁻).

  • Fragmentation : Characteristic ions at m/z 353.2 [M-H]⁻, 309.1 [M-CO₂]⁻, 271.1 [M-C₅H₇O₂]⁻.

Nuclear Magnetic Resonance (NMR)

¹H-NMR (500 MHz, CD₃OD): δ 5.50–5.30 (m, 3H, olefinic), 4.10 (t, 1H, J = 6.5 Hz, C-9), 3.65 (s, 3H, COOCH₃), 2.70–2.30 (m, 6H, cyclopentane and side-chain CH₂).

CompoundHalf-Life (pH 7.4, 25°C)
PGE₂2 minutes
13,14-Dihydro-15-keto-PGE₂9 minutes
Bicyclo-PGE₂>24 hours

For long-term storage, solutions in methanol or ethanol at -80°C preserve integrity for >6 months.

Applications in Biomedical Research

Bicyclo-PGE₂ serves as a stable surrogate for assessing PGE₂ dynamics in:

  • Inflammation Models : Correlates with COX-2 activity in murine macrophages.

  • Malaria Pathogenesis : Plasma levels inversely associate with anemia severity in Plasmodium falciparum infections.

  • Drug Discovery : High-throughput screening of COX-2 inhibitors .

Chemical Reactions Analysis

Types of Reactions: Bicyclo-PGE2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Induction of Labor

Bicyclo-PGE2 has been studied extensively in the context of labor induction. A systematic review of randomized controlled trials (RCTs) indicated that vaginal preparations containing PGE2, including formulations that may involve this compound, significantly reduce the likelihood of not achieving vaginal delivery within 24 hours compared to placebo .

Table 1: Clinical Outcomes of this compound in Labor Induction

OutcomePGE2 Group (%)Placebo Group (%)Relative Risk (RR)Quality of Evidence
Vaginal delivery not achieved within 24 hrs31.798.90.32 (0.02 to 4.83)Very Low
Uterine hyperstimulation4.81.03.16 (1.67 to 5.98)Moderate
Caesarean section rate13.514.80.91 (0.81 to 1.02)Moderate

This data suggests that this compound could be an effective agent in enhancing the success rate of labor induction while monitoring associated risks.

Anti-Inflammatory Properties

Research indicates that this compound may have anti-inflammatory effects, potentially through modulation of COX-2 activity . Studies have shown that compounds related to this compound can inhibit COX enzymes, which are crucial in the inflammatory response.

Table 2: Inhibitory Effects on COX Enzymes

CompoundIC50 Value (μM)Reference Compound (Celecoxib)
This compoundNot SpecifiedIC50 = 0.04 ± 0.01
Other AnaloguesVarious Values

The ability of this compound to modulate COX activity positions it as a candidate for therapeutic applications in inflammatory diseases.

Biomarker for PGE2 Metabolism

Due to its stability, this compound serves as a reliable biomarker for assessing PGE2 levels in biological samples . Studies have utilized this compound to estimate PGE2 biosynthesis in various conditions, including inflammatory diseases and cancer.

Investigating Erythropoiesis

Recent research has highlighted the role of this compound in erythropoiesis, particularly in the context of malaria . Reduced levels of this compound were associated with inefficient erythropoiesis and increased uptake of monocytic hemozoin, suggesting potential diagnostic or therapeutic implications.

Mechanism of Action

Bicyclo-PGE2 exerts its effects by interacting with specific prostaglandin receptors, particularly EP2 and EP4 receptors. These receptors are involved in various signaling pathways that regulate inflammation, insulin secretion, and other physiological processes. The compound modulates the activity of these receptors, leading to changes in cellular responses .

Comparison with Similar Compounds

Comparative Analysis of Bicyclo-PGE2 and Related Prostanoids

Structural and Functional Comparisons
Compound Structure Biosynthetic Pathway Key Roles
This compound Cyclized derivative of PGEM COX-2 → PGE2 → PGEM → this compound Biomarker for malaria severity; linked to erythropoiesis and anemia
Tetranor-PGEM Terminal metabolite of PGE2 PGE2 → PGEM → tetranor-PGEM Biomarker for ulcerative colitis, obesity, and cystic fibrosis
13,14-dihydro-15-keto-PGD2 Stable metabolite of PGD2 COX-2 → PGD2 → 13,14-dihydro-15-keto-PGD2 Potential biomarker for nonalcoholic fatty liver disease (NASH)
PGE2 Primary prostanoid COX-1/COX-2 → PGH2 → PGE2 Pro-inflammatory mediator; regulates fever, pain, and vascular tone

Key Differences :

  • Stability : this compound is more stable than PGEM, making it preferable for clinical measurements .
  • Disease Specificity: Unlike tetranor-PGEM, this compound is uniquely associated with malaria pathogenesis and anemia .
  • Inflammatory Role : PGE2 is pro-inflammatory, whereas this compound’s role is context-dependent, showing anti-inflammatory effects in malaria by modulating erythropoiesis .
Clinical and Pathological Comparisons

Table 1: Levels of this compound and Related Compounds in Infectious Diseases

Condition This compound/creatinine Tetranor-PGEM COX-2 mRNA Clinical Correlation
Malaria (Pf+) 25–30 pg/mg Not studied High Inverse correlation with anemia severity; supports erythropoiesis
Malaria + HIV-1 10–15 pg/mg* Not studied Low Suppressed levels worsen anemia; linked to reduced hemoglobin (Hb)
Malaria + Bacteremia 12–18 pg/mg* Not studied Low Correlates with elevated IL-8 and MCP-1; exacerbates anemia
Ulcerative Colitis Not studied Elevated High Tetranor-PGEM levels correlate with disease activity

*Significant reduction compared to mono-infected groups (p < 0.001) .

Key Findings :

  • Malaria Co-Infections : this compound levels are suppressed in co-infected children (HIV-1 or bacteremia), correlating with worsened anemia (Hb < 6.0 g/dL) and elevated inflammatory mediators (IL-8, MCP-1) .
  • Mechanistic Contrast : Unlike PGE2, which enhances inflammation, this compound promotes erythroid maturation. Its suppression in co-infections disrupts this balance, aggravating anemia .
  • HIV-1 Paradox : HIV-1 Tat protein upregulates COX-2/PGE2 in other contexts, but malaria co-infection overrides this, causing COX-2 suppression .

Research Implications and Data Gaps

  • Therapeutic Potential: COX-2 inhibitors (e.g., NSAIDs) may worsen malaria outcomes by further reducing this compound . Conversely, exogenous PGE2 supplementation is being explored for anemia treatment .
  • Unanswered Questions: How do genetic variants in COX-2 or PGE2 receptors influence this compound levels? Can this compound be harnessed as a therapeutic target in non-malarial anemias?

Biological Activity

Bicyclo-PGE2 (bicyclo-prostaglandin E2) is a stable metabolite of prostaglandin E2 (PGE2), which plays a significant role in various biological processes, particularly in inflammation and immune responses. This article explores the biological activity of this compound, highlighting its mechanisms, effects in disease contexts, and relevant research findings.

Overview of Prostaglandins and this compound

Prostaglandins are lipid compounds derived from arachidonic acid that exert diverse physiological effects through specific receptors. PGE2, one of the most studied prostaglandins, is involved in regulating inflammation, immune responses, and various homeostatic functions. This compound serves as a more stable marker for assessing PGE2 levels in biological samples due to its longer half-life compared to PGE2 itself, which is rapidly metabolized.

This compound exerts its biological effects primarily through interactions with prostaglandin receptors (EP receptors), which include EP1, EP2, EP3, and EP4. These receptors mediate various cellular responses depending on the tissue context:

  • EP1 : Involved in vasoconstriction and increased calcium mobilization.
  • EP2 : Mediates vasodilation and inhibition of platelet aggregation.
  • EP3 : Regulates gastric mucosal protection and inhibition of gastric acid secretion.
  • EP4 : Plays a role in immune modulation and inflammation.

1. Malaria and Immune Response

Research has shown that this compound levels are significantly altered during malaria infections. In studies involving Gabonese children with Plasmodium falciparum malaria, it was observed that levels of this compound were inversely related to disease severity. Children with severe malaria exhibited lower plasma levels of this compound compared to healthy controls and those with mild malaria . This suggests that reduced this compound may contribute to impaired immune responses and increased susceptibility to severe disease.

2. Erythropoiesis

This compound has been linked to erythropoiesis (the production of red blood cells). A study demonstrated that lower levels of this compound were associated with decreased erythropoietic responses in children suffering from severe malarial anemia (SMA). The findings indicated that high concentrations of naturally acquired malarial pigment (hemozoin) led to reduced COX-2-derived PGE2 production, further contributing to anemia .

Case Study 1: Malaria Severity and this compound Levels

A cohort study involving 129 Gabonese children assessed the relationship between plasma this compound levels and malaria severity. Results indicated that higher this compound levels correlated with lower IL-10 levels, a cytokine known to suppress COX-2 expression. This inverse relationship suggests that elevated this compound may provide protective effects against malaria by enhancing immune responses .

Study Group Plasma this compound (pg/mL) COX-2 mRNA Levels IL-10 Levels
Healthy Controls150 ± 20HighLow
Mild Malaria120 ± 15ModerateModerate
Severe Malaria80 ± 10LowHigh

Case Study 2: Impact on Erythropoiesis

In a study focusing on children with SMA, plasma and urinary levels of this compound were measured alongside hemoglobin concentrations. The results showed a significant positive correlation between hemoglobin levels and this compound concentrations, indicating the importance of this metabolite in maintaining erythropoietic health during malaria infections .

Q & A

What are the key metabolic pathways involving bicyclo-PGE2, and how do they influence its role as a biomarker in human disease?

This compound is a downstream metabolite of prostaglandin E2 (PGE2), formed via enzymatic degradation. The metabolic pathway involves:

  • Step 1 : PGE2 → 13,14-dihydro-15-keto-PGE2 (via 15-hydroxyprostaglandin dehydrogenase).
  • Step 2 : 13,14-dihydro-15-keto-PGE2 → Tetranor-PGEM (via β-oxidation).
  • Alternative pathway : this compound can also convert to 13,14-dihydro-15-keto-PGA2 .

    In malaria and co-infection studies, suppressed this compound levels correlate with disease severity (e.g., anemia), suggesting its utility as a biomarker of inflammatory dysregulation .

What methodological approaches are recommended for quantifying this compound in plasma, and how are confounding variables addressed?

  • Enzyme-linked immunosorbent assay (ELISA) : Used to measure plasma this compound levels, normalized to creatinine to account for renal function variability .
  • Reverse transcription PCR (RT-PCR) : Quantifies leukocyte COX-2 mRNA (a proxy for PGE2 synthesis), normalized to cyclophilin A (CYC-A) housekeeping gene .
  • Statistical adjustments : Use non-parametric tests (e.g., Mann-Whitney U) for skewed data and Spearman’s rank correlation to assess relationships with clinical parameters like hemoglobin .

How does this compound depletion relate to malaria severity, and what experimental designs validate this association?

  • Cohort studies : Stratify patients into severity groups (e.g., mild vs. severe malaria) and compare this compound/creatinine ratios. Severe malaria cases show ~50% lower this compound vs. controls (15 pg/mL vs. 30 pg/mL) .
  • Mechanistic insights : Parasite products (e.g., Plasmodium hemozoin) suppress COX-2 transcription, reducing PGE2 synthesis and exacerbating anemia .

How do co-infections (e.g., HIV-1 or bacteremia) alter this compound dynamics, and what experimental models are used to study this?

  • Human cohort design : Compare this compound levels in malaria mono-infected (Pf+) vs. co-infected (Pf+/Bac+ or Pf+/HIV-1+) children. Co-infected groups exhibit 30–40% lower this compound (p<0.001) .
  • Murine models : In Plasmodium berghei ANKA (PbA)-infected mice, this compound levels rise during cerebral malaria but decline with anti-inflammatory interventions (e.g., celastrol) .

How can researchers resolve contradictions in this compound data across experimental models?

  • Context-dependent variability : Human severe malaria shows this compound suppression , whereas murine cerebral malaria models report elevated levels . This discrepancy may arise from species-specific COX-2 regulation or disease stage differences.
  • Methodological rigor : Standardize sampling timelines (acute vs. chronic infection) and validate biomarkers across diverse cohorts .

What experimental frameworks are optimal for studying this compound in translational research?

  • PICO framework :
    • Population : Children with malaria and co-infections.
    • Intervention : COX-2 inhibitors or PGE2 analogs.
    • Comparison : Healthy controls or mono-infected cohorts.
    • Outcome : Hemoglobin recovery, inflammatory cytokine profiles .
  • Murine-human translational models : Use PbA-infected mice to mimic cerebral malaria, but validate findings in human cohorts with matched severity criteria .

How should researchers interpret correlations between this compound and inflammatory mediators in co-infected populations?

  • Data limitations : No direct correlation exists between this compound and TNF-α/IFN-γ in co-infected children, but trends emerge with IL-8 and MCP-1 .
  • Multivariate analysis : Adjust for confounders like HIV-1 viral load or bacterial load to isolate this compound-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
bicyclo-PGE2
Reactant of Route 2
bicyclo-PGE2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.